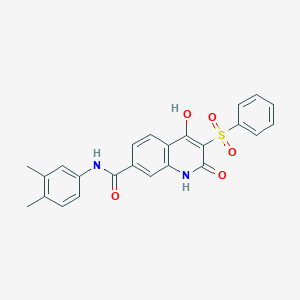

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a derivative of the 1,2-dihydroquinoline class, which is known for its potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and potential as anti-proliferative agents.

Synthesis Analysis

The synthesis of related 1,2-dihydroquinoline derivatives involves the use of peptide coupling agents with substituted N-phenyl piperazines and piperidines, leading to good to excellent yields . Another synthetic approach for hydroxyquinolinone derivatives uses 3-nitrophthalic anhydride, α-haloketones, and primary amines as starting materials, with bis(phenacyl)-3-aminophthalates as key intermediates . These methods highlight the versatility and adaptability of synthetic strategies to produce various substituted quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. In the case of N-hydroxyamide of a related compound, X-ray crystallography and quantum chemical modeling were used to establish its structure, revealing the existence of an enamino-ketone-hydroxamic isomer in both crystalline state and solutions . This suggests that similar structural analyses could be applied to the compound to determine its conformation and electronic distribution, which are important for its biological function.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives is influenced by their molecular structure. The presence of functional groups such as hydroxy, carboxamide, and sulfonyl can affect the compound's interaction with biological targets. For instance, the anti-proliferative activity of some quinoline derivatives has been supported by molecular docking studies against tubulin protein , indicating that the compound may also interact with similar targets through its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, fluorescence, and cytotoxic activity, are important for their potential use as therapeutic agents. The fluorescent properties of hydroxyquinolinones have been evaluated, and some compounds have shown interesting data in this regard . Additionally, the cytotoxic activity of these compounds towards various cancer and non-malignant cell lines has been tested, providing insights into their potential as anticancer agents . These properties would likely be relevant to the compound and could be investigated using similar methodologies.

Applications De Recherche Scientifique

Synthesis Techniques

A key study in the field of organic synthesis involved the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide to yield complex cyclized products. This process utilized the Pummerer reaction, enhanced by the addition of boron trifluoride diethyl etherate as a reagent. The involvement of a dicationic intermediate, sulfonium-carbenium dication, was proposed to explain the increased efficacy of the cyclization process, showcasing a novel approach to synthesizing complex organic compounds (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Antimicrobial Applications

Research on the antimicrobial properties of related compounds, specifically N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, demonstrated potential in vitro antibacterial and antifungal activities. These compounds were tested against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating the potential of similar quinoline derivatives in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Antitumor Potential

In oncology research, phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide were synthesized and evaluated for their potential as "minimal" DNA-intercalating antitumor agents. These compounds demonstrated significant in vivo antitumor activity, with specific modifications to the phenyl ring affecting DNA binding ability and intercalative capacity. This research highlights the potential therapeutic applications of quinoline derivatives in treating solid tumors and leukemia (Atwell, Baguley, & Denny, 1989).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S/c1-14-8-10-17(12-15(14)2)25-23(28)16-9-11-19-20(13-16)26-24(29)22(21(19)27)32(30,31)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,25,28)(H2,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPIYGQXSMOSSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)

![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)